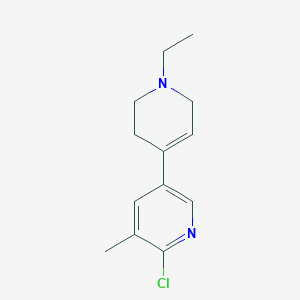

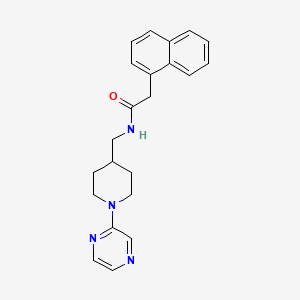

![molecular formula C23H18N2S B2958541 2-(methylsulfanyl)-4,6-bis[(E)-2-phenylethenyl]nicotinonitrile CAS No. 860649-66-7](/img/structure/B2958541.png)

2-(methylsulfanyl)-4,6-bis[(E)-2-phenylethenyl]nicotinonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-(methylsulfanyl)-4,6-bis[(E)-2-phenylethenyl]nicotinonitrile” is a complex organic compound. Based on its name, it likely contains a nicotinonitrile group, which is a common structure in many organic compounds .

Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name. It likely contains a nicotinonitrile group, along with methylsulfanyl and phenylethenyl groups .

Scientific Research Applications

Antiprotozoal and Antimicrobial Activity

Compounds related to 2-(methylsulfanyl)-4,6-bis[(E)-2-phenylethenyl]nicotinonitrile have been synthesized and evaluated for their biological activities. For example, derivatives have been synthesized and shown significant in vitro activity against Trypanosoma br. rhodesiense and P. falciparum, indicating potential antiprotozoal applications. These studies suggest the structural framework of the compound can be optimized for antiprotozoal and antimicrobial activities, offering avenues for developing new therapeutic agents (Ismail et al., 2003).

Synthesis and Material Science

The compound's structural analogs have been utilized in the synthesis of diverse organic molecules, revealing its versatility in organic chemistry. For instance, the synthesis of aza-analogues and their activity showcases the compound's potential in creating new molecules with significant biological activities. Additionally, research into nicotinonitrile derivatives has led to the development of new materials and methodologies, contributing to advancements in material science (Lavanya et al., 2014).

Catalysis and Chemical Reactions

Studies on related sulfur-containing molecules have provided insights into their roles as catalysts and reactants in various chemical reactions. The synthesis of 3-aroylnicotinonitriles from aroylketene dithioacetals, for example, showcases the potential of these compounds in facilitating cyclization reactions and creating new chemical entities with potential applications in pharmaceuticals and material science (Anabha et al., 2007).

Photovoltaic and Dye-sensitized Solar Cells

The structural motif related to 2-(methylsulfanyl)-4,6-bis[(E)-2-phenylethenyl]nicotinonitrile has been explored for applications in photovoltaics. A study on new 2-methoxy-4,6-bis(4-(4-nitrostyryl)phenyl)nicotinonitrile synthesized for dye-sensitized solar cells (DSSCs) indicates the potential of these compounds in enhancing the efficiency of solar cells. The research demonstrates the importance of molecular architecture in absorbing a broader spectrum of sunlight and improving photovoltaic performance, suggesting that derivatives of the compound could be explored for similar applications (Hemavathi et al., 2019).

Safety and Hazards

Mechanism of Action

Target of Action

The compound contains a pyridine ring, which is a common structure in many pharmaceuticals and natural products . The presence of the pyridine ring might suggest that this compound could interact with various biological targets, but without specific studies, it’s hard to determine the exact targets.

Biochemical Pathways

Without specific information, it’s difficult to determine the exact biochemical pathways this compound might affect. Compounds with similar structures have been found to possess various biological activities, including antiviral, anti-inflammatory, and anticancer activities .

properties

IUPAC Name |

2-methylsulfanyl-4,6-bis[(E)-2-phenylethenyl]pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18N2S/c1-26-23-22(17-24)20(14-12-18-8-4-2-5-9-18)16-21(25-23)15-13-19-10-6-3-7-11-19/h2-16H,1H3/b14-12+,15-13+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBTHFYOVABKGNN-QUMQEAAQSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C(=CC(=N1)C=CC2=CC=CC=C2)C=CC3=CC=CC=C3)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSC1=C(C(=CC(=N1)/C=C/C2=CC=CC=C2)/C=C/C3=CC=CC=C3)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-5-nitrofuran-2-carboxamide hydrochloride](/img/structure/B2958461.png)

![1-[4-(2,2-Difluoroethoxy)phenyl]propan-1-one](/img/structure/B2958462.png)

![2-(8-(benzylthio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(4-chlorobenzyl)acetamide](/img/structure/B2958463.png)

![N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(3-methylphenyl)ethanediamide](/img/structure/B2958473.png)

![(2E)-4-[(2,4-dimethylphenyl)amino]-4-oxobut-2-enoic acid](/img/structure/B2958474.png)

![2-[(4-tert-butylbenzoyl)amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2958476.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-4-nitrobenzenesulfonamide](/img/structure/B2958480.png)

![Methyl 4-({[4-fluoro-3-(trifluoromethyl)phenyl]methyl}(3-methyl-1-benzothiophen-2-yl)sulfamoyl)benzoate](/img/structure/B2958481.png)